N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide
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Overview
Description
N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phthalic anhydride and appropriate amines under controlled conditions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antitumor effects by modulating the activity of certain enzymes and signaling pathways . The compound’s aromatic character allows it to interact with cytochrome P450 enzymes, impairing ergosterol synthesis in fungal cells and leading to abnormalities in the fungal cell membrane .
Comparison with Similar Compounds
N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide can be compared with other similar compounds, such as:
Lenalidomide: Contains an isoindoline-1,3-dione core and exhibits immunomodulatory and antitumor properties.
Pomalidomide: Another derivative with similar core structure, known for its antitumor and antiangiogenic properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
6543-35-7 |
---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19) |
InChI Key |
LOYJIHSAFJFQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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